molecular formula C11H14O2S B1593673 2-tert-Butylsulfanyl-benzoic acid CAS No. 7611-60-1

2-tert-Butylsulfanyl-benzoic acid

Cat. No. B1593673
CAS RN: 7611-60-1
M. Wt: 210.29 g/mol
InChI Key: DNHZXAWPEMAWPW-UHFFFAOYSA-N
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Description

“2-tert-Butylsulfanyl-benzoic acid” is a chemical compound with the molecular formula C11H14O2S . It has a molecular weight of 210.29 g/mol . The IUPAC name for this compound is 2-tert-butylsulfanylbenzoic acid .


Synthesis Analysis

A solvent-free room temperature synthesis of tert-butyl peresters was achieved via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters were synthesized by this pathway in good to excellent yields . Further investigation revealed that the above-mentioned protocol is effective for the synthesis of benzoic acid derivatives when the reaction is conducted at 80°C, under the same reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-tert-Butylsulfanyl-benzoic acid” can be represented by the InChI string: InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) . The Canonical SMILES representation is CC(C)(C)SC1=CC=CC=C1C(=O)O .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 210.29 g/mol, an XLogP3-AA value of 2.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3, an exact mass of 210.07145086 g/mol, a monoisotopic mass of 210.07145086 g/mol, a topological polar surface area of 62.6 Ų, a heavy atom count of 14, and a complexity of 208 .

Scientific Research Applications

Single-Atom Catalysts

2-tert-butylsulfanylbenzoic acid: has been explored in the field of single-atom catalysts . These catalysts are known for their strong activity and high selectivity in various catalytic reactions . The compound’s potential role in enhancing the performance of these catalysts, especially in electrochemistry and photocatalytic reactions, is a significant area of research.

Medicine

In medical research, amino acids and their derivatives play crucial roles in protein synthesis and as precursors for secondary metabolism molecules . While not directly mentioned, compounds like 2-tert-butylsulfanylbenzoic acid could be investigated for their therapeutic potential, given their structural similarity to bioactive molecules.

Environmental Science

2-tert-butylsulfanylbenzoic acid: has been studied for its effects on ecosystems and its potential role in pollution management. Its low toxicity to aquatic organisms makes it a candidate for environmental remediation applications.

Industrial Applications

While specific industrial uses of 2-tert-butylsulfanylbenzoic acid are not detailed, acids and bases play a critical role in various industries. They are used in cleaning agents, as electrolytes in batteries, and in the synthesis of different materials . The compound’s unique properties could be leveraged in similar industrial processes.

Analytical Chemistry

In analytical chemistry, the equilibrium and reactivity of chemical compounds are fundamental. 2-tert-butylsulfanylbenzoic acid could be used in developing analytical methods, such as titrations, to determine the concentration of various substances .

Material Science

The compound’s potential applications in material science are not explicitly mentioned, but benzoic acids are often used in the synthesis of polymers and other materials. Its unique sulfanyl group could impart specific characteristics to new materials .

Biochemistry Research

Fatty acid biosynthesis is a critical area of biochemistry research. Compounds like 2-tert-butylsulfanylbenzoic acid could be investigated for their role in the synthesis and modification of fatty acids, which are vital for cell structure and energy storage .

Biomarker Discovery

In the quest to explore uncharted biochemistry, synthesizing and identifying potential biomarkers is key. 2-tert-butylsulfanylbenzoic acid could be part of studies aiming to discover new biomarkers associated with health and disease in humans .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can hypothesize that the tert-butylsulfanyl group might be involved in interactions with target proteins, possibly through covalent bonding or hydrophobic interactions .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic and renal pathways, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-tert-butylsulfanylbenzoic acid. For instance, the compound’s reactivity might be affected by the redox state of the cellular environment .

properties

IUPAC Name

2-tert-butylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHZXAWPEMAWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355512
Record name 2-tert-Butylsulfanyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylsulfanyl-benzoic acid

CAS RN

7611-60-1
Record name 2-tert-Butylsulfanyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7611-60-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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